molecular formula C14H28O5 B13386291 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octanoate CAS No. 28397-10-6

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octanoate

Cat. No.: B13386291
CAS No.: 28397-10-6
M. Wt: 276.37 g/mol
InChI Key: YIXVNSVLWYQVSM-UHFFFAOYSA-N
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Description

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octanoate, also known as triethylene glycol monocaprylate, is an organic compound with the molecular formula C14H28O5. It is a colorless to pale yellow liquid that is soluble in organic solvents. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octanoate typically involves the esterification of octanoic acid with triethylene glycol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octanoate involves its interaction with various molecular targets and pathways. In drug delivery systems, it enhances the solubility and bioavailability of hydrophobic drugs by forming micelles or emulsions. This compound can also interact with cell membranes, facilitating the transport of drugs across biological barriers .

Comparison with Similar Compounds

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octanoate is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

These compounds share some common applications but differ in their physical and chemical properties, making this compound particularly suitable for specific uses in drug delivery and industrial applications .

Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethyl octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O5/c1-2-3-4-5-6-7-14(16)19-13-12-18-11-10-17-9-8-15/h15H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXVNSVLWYQVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182621
Record name 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28397-10-6
Record name Triethylene glycol caprylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28397-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028397106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-hydroxyethoxy)ethoxy]ethyl octanoate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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